5-HT2B Receptor Binding Affinity: PRX-08066 Versus 5-HT2B Antagonist Class Baseline
PRX-08066 binds to the human recombinant 5-HT2B receptor with a Ki of 3.4 nM, as measured by [³H]-5-HT radioligand displacement . In functional antagonist assays using CHOK1 cells expressing human 5-HT2B receptor, PRX-08066 inhibited serotonin-induced intracellular Ca²⁺ flux with an IC50 of 3.5 nM [1]. For procurement decisions, this dual confirmation across binding (Ki) and functional (IC50) assays provides a validated potency benchmark. In contrast, structurally related piperidinylamino-thieno[2,3-d]pyrimidine analogs described in US Patent 7,612,078 exhibit a broad Ki range spanning >2 orders of magnitude (from low nanomolar to >1000 nM), demonstrating that potency cannot be assumed based on core scaffold similarity [2]. PRX-08066 has established batch-to-batch consistency with documented purity specifications (≥98%, with specific lots tested at 97.62%–99.06%) across multiple vendors, enabling reliable experimental replication .
| Evidence Dimension | 5-HT2B receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.4 nM |
| Comparator Or Baseline | Piperidinylamino-thieno[2,3-d]pyrimidine class analogs: Ki range spanning <10 nM to >1000 nM |
| Quantified Difference | PRX-08066 demonstrates validated low-nanomolar potency; class analogs exhibit >100-fold variability |
| Conditions | [³H]-5-HT radioligand binding assay using human recombinant 5-HT2B receptor |
Why This Matters
Validated and consistent potency across binding and functional assays ensures reproducible pharmacological activity, whereas generic class analogs may exhibit unpredictable and unvalidated receptor engagement.
- [1] BindingDB. BDBM50249180: IC50 = 3.5 nM for antagonist activity at 5-HT2B receptor in CHOK1 cells. BindingDB. View Source
- [2] Dhanoa DS, et al. Piperidinylamino-thieno[2,3-D] pyrimidine compounds. US Patent 7,612,078 B2. View Source
